Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate
CAS No.:
Cat. No.: VC13311371
Molecular Formula: C17H21NO5
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21NO5 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | ethyl 2-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-3-oxobutanoate |
| Standard InChI | InChI=1S/C17H21NO5/c1-4-22-17(20)15(11(2)19)9-14-10-16(18-23-14)12-5-7-13(21-3)8-6-12/h5-8,14-15H,4,9-10H2,1-3H3 |
| Standard InChI Key | XOIIZUSFRFCVKQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC1CC(=NO1)C2=CC=C(C=C2)OC)C(=O)C |
| Canonical SMILES | CCOC(=O)C(CC1CC(=NO1)C2=CC=C(C=C2)OC)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure combines a dihydroisoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with a 4-methoxyphenyl substituent and an ethyl 3-oxobutanoate chain. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁NO₅ | |
| Molecular Weight | 319.4 g/mol | |
| LogP (Partition Coefficient) | ~4.2 (estimated) | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 60.7 Ų |
The 4-methoxyphenyl group enhances lipid solubility, potentially improving membrane permeability, while the ketone and ester moieties offer sites for chemical modifications .
Synthesis and Optimization
Core Synthetic Strategies
The synthesis typically involves cyclocondensation reactions between hydroxylamine derivatives and α,β-unsaturated ketones or esters. A widely used method employs ethyl acetoacetate and 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carbaldehyde under microwave irradiation to improve yield and reduce reaction time .
Example Procedure:
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Microwave-Assisted Cyclization:
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React ethyl acetoacetate (1.2 eq) with 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carbaldehyde (1 eq) in dimethylformamide (DMF).
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Irradiate at 100°C for 15 minutes under nitrogen.
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Yield: ~78%.
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Conventional Thermal Method:
Solvent and Catalyst Optimization
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Solvents: DMF and dichloromethane are preferred due to their polar aprotic nature, which stabilizes intermediates .
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Catalysts: Microwave irradiation reduces side reactions compared to thermal methods, achieving higher purity (>98% by HPLC) .
Chemical Transformations
The compound undergoes several reactions, leveraging its reactive sites:
Hydrolysis
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Ester Hydrolysis: Treatment with aqueous NaOH yields the corresponding carboxylic acid, 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoic acid.
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Conditions: 1M NaOH, 60°C, 2 hours.
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Application: Intermediate for prodrug design.
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Condensation Reactions
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Knoevenagel Condensation: Reacts with aromatic aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones, enhancing bioactivity .
Biological Activity and Mechanisms
Antimicrobial Properties
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Antibacterial: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal: Effective against Candida albicans (MIC = 32 µg/mL) .
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Mechanism: Likely involves inhibition of microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
Applications in Medicinal Chemistry
Lead Compound for Antibacterial Agents
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Structural analogs with modified methoxy groups show enhanced activity against multidrug-resistant (MDR) strains .
Prodrug Development
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The ethyl ester moiety improves oral bioavailability, making it a candidate for prodrug formulations targeting gastrointestinal infections .
Future Directions
Structural Optimization
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Introduce fluorinated groups to enhance metabolic stability .
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Explore hybrid derivatives with quinoline or pyrimidine cores for dual-action therapeutics .
In Vivo Studies
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